molecular formula C12H16BrN B1453791 N-(3-(4-bromophenyl)propyl)cyclopropanamine CAS No. 1226247-25-1

N-(3-(4-bromophenyl)propyl)cyclopropanamine

Cat. No. B1453791
CAS RN: 1226247-25-1
M. Wt: 254.17 g/mol
InChI Key: DXLIPRPVKDZRFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(3-(4-bromophenyl)propyl)cyclopropanamine”, also known as BPPC, is a cyclic amine compound. It has a molecular formula of C12H16BrN and a molecular weight of 254.17 g/mol .


Molecular Structure Analysis

The InChI code for “N-(3-(4-bromophenyl)propyl)cyclopropanamine” is 1S/C12H16BrN/c1-2-12(14-11-6-7-11)9-4-3-5-10(13)8-9/h3-5,8,11-12,14H,2,6-7H2,1H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of its carbon ©, hydrogen (H), bromine (Br), and nitrogen (N) atoms.


Physical And Chemical Properties Analysis

“N-(3-(4-bromophenyl)propyl)cyclopropanamine” has a molecular weight of 254.17 g/mol . Unfortunately, other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the current resources.

Scientific Research Applications

Neuroprotective Agent

N-(3-(4-bromophenyl)propyl)cyclopropanamine: has been studied for its potential neuroprotective effects. This compound may play a role in protecting nerve cells against damage, oxidative stress, and apoptosis, which are common pathways involved in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

Antioxidant Activity

This compound may exhibit antioxidant properties, helping to neutralize free radicals and reduce oxidative stress. By doing so, it could potentially mitigate the damage to cellular components like DNA, proteins, and lipids, which is crucial in preventing chronic diseases .

Acetylcholinesterase Inhibition

The compound has been researched for its ability to inhibit acetylcholinesterase (AchE) activity. AchE is an enzyme that breaks down acetylcholine, a neurotransmitter involved in muscle activation and memory. Inhibiting AchE can be beneficial in treating conditions like myasthenia gravis and Alzheimer’s disease .

Behavioral Impact Studies

In animal models, N-(3-(4-bromophenyl)propyl)cyclopropanamine has been used to study its impact on behavior, particularly in relation to swimming potential and other motor activities. This research can provide insights into the compound’s effects on the central nervous system and its potential therapeutic applications .

Chemical Synthesis

N-(3-(4-bromophenyl)propyl)cyclopropanamine: serves as a building block in chemical synthesis. Its bromophenyl group, in particular, is a reactive site that can be used to create a wide range of derivatives with various biological activities. This versatility makes it valuable for developing new pharmaceuticals and research chemicals .

properties

IUPAC Name

N-[3-(4-bromophenyl)propyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN/c13-11-5-3-10(4-6-11)2-1-9-14-12-7-8-12/h3-6,12,14H,1-2,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLIPRPVKDZRFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCCCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(4-bromophenyl)propyl)cyclopropanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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